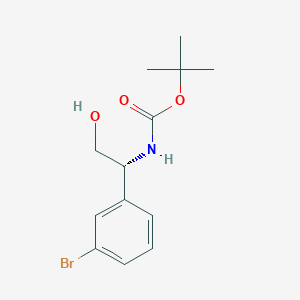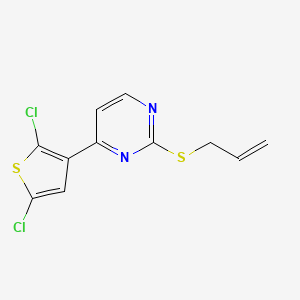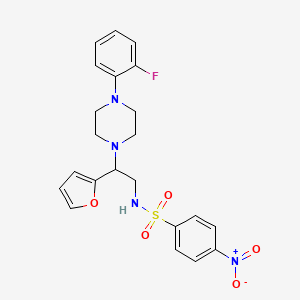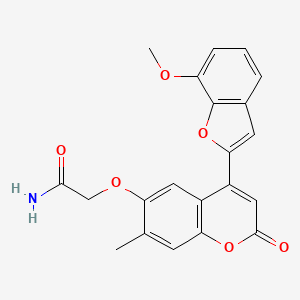
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a tert-butyl carbamate moiety
作用机制
Target of Action
The primary target of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, also known as TERT-BUTYL N-[(1R)-1-(3-BROMOPHENYL)-2-HYDROXYETHYL]CARBAMATE, is acetylcholinesterase (AChE) . AChE is a key enzyme in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound inhibits AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of this compound depends largely on its affinity for the enzyme and the reactivity of the ester . It forms a covalent bond through carbamylation . Carbamates are considered slowly reversible inhibitors of AChE .
Biochemical Pathways
The inhibition of AChE results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity . This overstimulation can affect various biochemical pathways, particularly those involved in nerve impulse transmission.
Pharmacokinetics
It’s known that the main metabolic pathways appear to be phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. This causes overstimulation of acetylcholine receptors and can lead to various physiological effects, including muscle contractions and changes in heart rate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-tert-butyl 2-hydroxyethylcarbamate with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the hydroxyethylcarbamate attacks the bromobenzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its carbamate moiety is known to interact with enzymes such as acetylcholinesterase, making it a potential candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate may be explored for its potential therapeutic applications. Its ability to inhibit specific enzymes could make it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it suitable for the synthesis of various active ingredients and intermediates.
相似化合物的比较
Similar Compounds
- ®-tert-Butyl (1-(3-fluorophenyl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(3-methylphenyl)-2-hydroxyethyl)carbamate
Uniqueness
®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its fluorine, chlorine, and methyl analogs.
This detailed article provides a comprehensive overview of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVECFBQRKMKO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2768833.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)


![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)
![2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2768842.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2768848.png)
![2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2768850.png)
